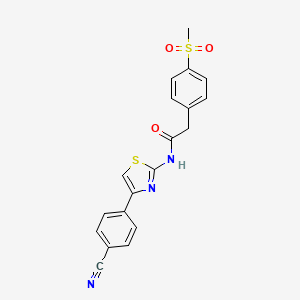

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S2/c1-27(24,25)16-8-4-13(5-9-16)10-18(23)22-19-21-17(12-26-19)15-6-2-14(11-20)3-7-15/h2-9,12H,10H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKDNUJVSIDAFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanide source reacts with a halogenated phenyl derivative.

Attachment of the Methylsulfonylphenyl Group: This step often involves a sulfonation reaction, where a methylsulfonyl chloride reacts with a phenyl derivative under basic conditions.

Final Coupling: The final step involves coupling the thiazole derivative with the cyanophenyl and methylsulfonylphenyl groups through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methylsulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur at the cyanophenyl group, converting the nitrile to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic rings, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other peroxides under acidic

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic compound of notable interest in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, which is known for its ability to interact with various biological targets, and a unique combination of cyanophenyl and methylsulfonyl groups that enhance its reactivity and potential therapeutic effects.

Structural Characteristics

The structural formula of this compound can be represented as follows:

| Component | Description |

|---|---|

| Thiazole Ring | A five-membered heterocyclic structure containing sulfur and nitrogen. |

| Cyanophenyl Group | Enhances the compound's electronic properties and biological interactions. |

| Methylsulfonyl Group | Improves solubility and bioavailability, potentially enhancing therapeutic effects. |

Biological Activities

-

Antimicrobial Activity

- Compounds containing thiazole rings have demonstrated significant antimicrobial properties. This compound has been shown to exhibit activity against various bacterial strains, potentially due to the thiazole moiety's ability to disrupt microbial cell function.

-

Anticancer Properties

- Research indicates that thiazole derivatives can act as effective anticancer agents. The compound has been evaluated for its cytotoxic effects against several cancer cell lines, showing promising results with IC50 values comparable to established chemotherapeutics . The presence of the methylsulfonyl group may play a role in enhancing its efficacy by improving cellular uptake.

-

Anti-inflammatory Effects

- Thiazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives, including this compound:

-

Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer activity of various thiazole derivatives, this compound exhibited significant growth inhibition in colon cancer cell lines, with an IC50 value indicating strong cytotoxicity . -

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Contribution to Activity |

|---|---|

| Thiazole Ring | Essential for interaction with biological targets; enhances anticancer and antimicrobial properties. |

| Cyanophenyl Substituent | Modulates electronic properties, improving binding affinity to target enzymes or receptors. |

| Methylsulfonyl Group | Increases solubility and bioavailability, facilitating therapeutic action in biological systems. |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares a thiazole-acetamide core with numerous analogs, differing primarily in substituent groups. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Thiazole-Acetamide Derivatives

Key Observations :

- Substituent Effects: Electron-donating groups (e.g., methoxy in Compound 13 ) correlate with higher yields (75–86%) compared to electron-withdrawing substituents like chloro (79% for Compound 14 ). The target compound’s cyanophenyl group (strong electron-withdrawing) may reduce synthetic efficiency compared to methoxy analogs.

- Molecular Weight :

- The target compound’s molecular weight (~425–435 g/mol) aligns with analogs in Table 1, suggesting comparable solubility and bioavailability challenges common to thiazole-acetamides.

Antibacterial Activity:

- N-Phenylacetamide derivatives (A28–A35) with chlorophenyl and tolyl groups exhibit moderate antibacterial activity, with melting points (190–265°C) and yields (55–91%) . The target compound’s methylsulfonyl group may enhance binding to bacterial targets via polar interactions.

Kinase Inhibition:

- GSK1570606A (4-fluorophenyl-thiazol acetamide) and related GSK compounds act as kinase inhibitors . The target compound’s cyanophenyl group may improve selectivity for kinases sensitive to electron-deficient aromatic systems.

Anti-Inflammatory Potential:

- Thiazole derivatives with piperazine moieties (e.g., Compounds 13–18 ) inhibit matrix metalloproteinases (MMPs), critical in inflammation. The methylsulfonyl group in the target compound could mimic sulfonamide-based MMP inhibitors (e.g., compounds ).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions. First, the thiazole ring is formed via cyclization of thiourea derivatives with α-haloketones. Subsequent acylation introduces the acetamide moiety. Key reagents include 4-cyanophenylthioamide and methylsulfonylphenyl acetyl chloride. Solvents like dimethylformamide (DMF) or dichloromethane are used, with catalysts such as triethylamine to enhance yields. Purification via column chromatography and characterization by NMR and mass spectrometry (MS) are critical for confirming purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies proton and carbon environments, confirming substituent positions on the thiazole and aromatic rings.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns.

- FT-IR : Detects functional groups (e.g., C≡N stretch from the cyanophenyl group at ~2200 cm⁻¹).

- X-ray Diffraction : Resolves crystal structure and stereochemistry.

Consistency across these techniques ensures structural integrity .

Q. What are the key physical properties (e.g., solubility, stability) relevant to experimental design?

- Methodological Answer :

- Solubility : Predominantly in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonyl and cyanophenyl groups. LogP values (calculated ~3.2) suggest moderate lipid solubility.

- Stability : Susceptible to hydrolysis under acidic/basic conditions; store at -20°C in inert atmospheres.

- Melting Point : Typically 180–220°C (DSC data). Optimize solvent systems for reactions to avoid decomposition .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action of this compound?

- Methodological Answer :

- Target Identification : Use homology modeling to predict binding to kinases (e.g., EGFR) or inflammatory mediators (e.g., COX-2).

- Docking Software (AutoDock Vina, Schrödinger) : Simulate ligand-receptor interactions, focusing on hydrogen bonds with the sulfonyl group and π-π stacking with the cyanophenyl ring.

- Validation : Correlate docking scores (ΔG values) with in vitro IC50 data from enzyme inhibition assays. Adjust substituents to enhance binding affinity .

Q. What experimental strategies resolve discrepancies in reported biological activity data (e.g., anticancer vs. antimicrobial efficacy)?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., MCF-7 for cancer, S. aureus for microbes) and incubation times.

- Dose-Response Curves : Calculate EC50 values under controlled pH and temperature.

- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to rule out false negatives/positives.

- Structural Analog Comparison : Benchmark against compounds like N-(4-(3,4-dimethylphenyl)thiazol-2-yl) derivatives to isolate substituent effects .

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol% triethylamine).

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during acylation. Monitor by TLC/HPLC for intermediate stability .

Q. What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic profile?

- Methodological Answer :

- In Vitro :

- Caco-2 Cells : Assess intestinal permeability.

- Microsomal Stability : Measure half-life using liver microsomes.

- In Vivo :

- Rodent Models : Administer orally (10–50 mg/kg) and collect plasma for LC-MS/MS analysis. Calculate AUC and clearance rates.

- Tissue Distribution : Radiolabel the compound (e.g., 14C) to track accumulation in target organs .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s thermal stability?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures across studies. Variations may arise from hydration states (e.g., anhydrous vs. monohydrate forms).

- Differential Scanning Calorimetry (DSC) : Identify polymorphs (Form I vs. II) with distinct melting points.

- Control Humidity : Use dynamic vapor sorption (DVS) to assess hygroscopicity’s impact on stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.